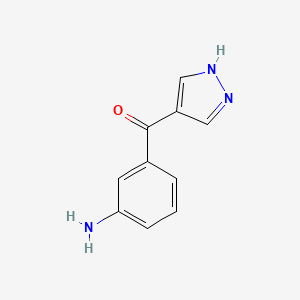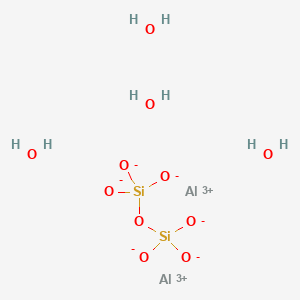
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H9ClFNO3. It belongs to the quinoline class of compounds and contains both fluorine and chlorine atoms. Quinolines are heterocyclic aromatic compounds widely studied for their diverse properties and applications .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. One common method involves the reaction of 5-chloro-8-fluoro-4-hydroxyquinoline with ethyl chloroformate, leading to the desired ester. The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves efficient and cost-effective processes. These may include continuous flow reactions, optimized catalysts, and environmentally friendly solvents.
Análisis De Reacciones Químicas
Reactivity:: Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring system can participate in redox reactions.
Acid-Base Reactions: The carboxylic acid group can react with bases or undergo ester hydrolysis.
- Oxidizing Agents (e.g., KMnO4): For oxidation reactions.
Ethyl Chloroformate: Used for esterification.
Base (e.g., Sodium Hydroxide): For hydrolysis or deprotonation.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Derivatives with modified functional groups or substitution patterns can be obtained.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate finds applications in various fields:
- Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its quinoline core and functional groups.
- Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
- Fluorescent Probes: Used in bioimaging studies.
Comparación Con Compuestos Similares
While Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is unique in its specific substitution pattern, it shares similarities with other quinoline derivatives. Notable analogs include 8-fluoroquinoline and 5-chloroquinoline.
Propiedades
Fórmula molecular |
C12H9ClFNO3 |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
ethyl 5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
Clave InChI |
NUSPGVMBXOHHGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)



![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)






![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)


